Risedronic Acid

Overview

Description

Risedronic acid, often used as its sodium salt risedronate sodium, is a bisphosphonate. It is primarily used to treat and prevent osteoporosis and Paget’s disease of bone. This compound works by slowing down the cells that break down bone, thereby maintaining bone density and strength .

Preparation Methods

Synthetic Routes and Reaction Conditions

Risedronic acid can be synthesized through several methods. One common method involves the reaction of 3-pyridylacetic acid hydrochloride with phosphorous acid and chlorobenzene, followed by the addition of phosphorous trichloride . Another method involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed at room temperature, avoiding the use of hazardous halogenating agents .

Industrial Production Methods

Industrial production of this compound often involves the use of phosphorous trichloride and phosphorous acid in a controlled environment to ensure high yield and purity. The process is designed to be commercially viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Risedronic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorous trichloride, phosphorous acid, and chlorobenzene. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include its sodium salt, risedronate sodium, which is used in medical applications to treat bone-related disorders .

Scientific Research Applications

Osteoporosis Treatment

Risedronic acid is indicated for the treatment and prevention of osteoporosis in postmenopausal women, men, and patients undergoing glucocorticoid therapy. Clinical trials have demonstrated its efficacy in:

- Reducing vertebral fracture incidence : In studies involving thousands of participants, this compound has shown a reduction in vertebral fractures by up to 65% relative to placebo after one year of treatment .

- Improving Bone Mineral Density (BMD) : this compound significantly increases lumbar spine and hip BMD compared to placebo .

Paget's Disease Management

This compound is effective in treating Paget's disease, characterized by abnormal bone remodeling. Clinical studies have reported:

- Normalization of alkaline phosphatase levels : In trials with patients suffering from Paget's disease, this compound led to normalization rates of alkaline phosphatase ranging from 53.8% to 65% over treatment cycles .

- Pain relief and radiological improvement : Patients reported decreased pain associated with Paget's disease lesions following treatment with this compound .

Use in Special Populations

This compound has been studied for its safety and efficacy in children with conditions like osteogenesis imperfecta. A randomized controlled trial indicated that this compound could improve bone density and reduce fracture risk in pediatric patients .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments for osteoporosis and Paget's disease:

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A 70-year-old woman with severe osteoporosis was treated with this compound for one year. She experienced a marked increase in lumbar spine BMD and reported no new vertebral fractures during follow-up.

- Case Study 2 : In a group of children with osteogenesis imperfecta treated with this compound, significant improvements in BMD were observed over a two-year period, alongside a reduction in fracture rates.

Mechanism of Action

Risedronic acid works by binding to bone hydroxyapatite. Bone resorption causes local acidification, releasing this compound, which is then taken into osteoclasts by fluid-phase endocytosis. Inside the osteoclasts, this compound induces apoptosis by inhibiting farnesyl pyrophosphate synthase, leading to decreased bone resorption .

Comparison with Similar Compounds

Risedronic acid is part of the bisphosphonate class of compounds, which includes other similar compounds such as:

- Etidronate

- Tiludronate

- Pamidronate

- Alendronate

- Ibandronate

- Zoledronate

Compared to these compounds, this compound is unique in its high potency and effectiveness in treating bone-related disorders .

Biological Activity

Risedronic acid, a third-generation bisphosphonate, is primarily used to treat osteoporosis and Paget's disease. Its biological activity is characterized by its ability to inhibit bone resorption, making it a critical agent in managing conditions associated with increased bone turnover. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound functions by binding to hydroxyapatite in bone tissue, which leads to a series of biochemical events that inhibit osteoclast-mediated bone resorption:

- Binding and Internalization : After binding to bone, this compound is released during the acidification process that occurs when osteoclasts resorb bone. It enters osteoclasts via fluid-phase endocytosis.

- Inhibition of Enzymatic Activity : Inside osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to apoptosis of these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

- Absorption : Oral bioavailability is low (approximately 0.63%), with peak plasma concentrations occurring about 1 hour post-administration. Food intake significantly reduces absorption .

- Distribution : The volume of distribution is approximately 13.8 L/kg, with about 24% protein binding .

- Elimination : this compound is primarily eliminated unchanged via the kidneys. The terminal half-life is notably long at approximately 561 hours .

Clinical Efficacy

This compound has demonstrated significant efficacy in reducing fracture risk and improving bone mineral density (BMD) in various clinical settings:

Case Studies

- Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women showed that this compound significantly reduced the incidence of new vertebral fractures and improved BMD within six months .

- Glucocorticoid-Induced Osteoporosis : In patients receiving glucocorticoids, this compound effectively prevented or reversed bone loss, demonstrating its utility in patients at high risk for fractures due to steroid therapy .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Adverse Effects : Back pain, arthralgia, abdominal pain, and dyspepsia were noted in more than 10% of patients during clinical trials .

- Serious Adverse Effects : Rarely reported events include angioedema and skin reactions such as bullous dermatitis .

- Overdose Management : In cases of overdose, symptomatic treatment includes administering calcium supplements or gastric lavage if necessary .

Q & A

Q. (Basic) What molecular mechanisms underlie Risedronic Acid’s inhibition of osteoclast-mediated bone resorption?

This compound, a nitrogen-containing bisphosphonate, inhibits osteoclast activity by targeting the mevalonate pathway. It disrupts farnesyl pyrophosphate synthase (FPPS), preventing the prenylation of small GTPases essential for osteoclast cytoskeletal organization and survival. To validate this mechanism, researchers can:

- Perform in vitro enzyme inhibition assays using recombinant FPPS .

- Use osteoclast differentiation models (e.g., RAW 264.7 cells or primary osteoclasts) to assess changes in resorption pits via scanning electron microscopy .

- Measure downstream markers like unprenylated Rap1A via western blot .

Q. (Advanced) How should researchers design concentration-response experiments to evaluate this compound’s cytotoxic effects across heterogeneous cell lines?

The biphasic dose-response relationship observed in studies (e.g., cell viability declines at >10 µM but remains stable at lower concentrations ) necessitates rigorous experimental design:

- Cell Line Selection : Include both cancerous (e.g., MSTO-211H mesothelioma) and non-cancerous (e.g., MeT-5A mesothelial) lines to assess specificity .

- Concentration Range : Test a logarithmic range (e.g., 0.1–100 µM) to capture threshold effects.

- Controls : Use solvent-only controls and reference bisphosphonates (e.g., Zoledronic Acid) for comparative analysis.

- Prolonged Exposure : Evaluate effects after 72–96 hours to account for delayed apoptosis .

Q. (Basic) What are the recommended protocols for handling and storing this compound in laboratory settings?

To ensure stability and reproducibility:

- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis; reconstituted solutions (e.g., in PBS) should be used within one month .

- Handling : Avoid repeated freeze-thaw cycles. Use low-binding tubes to minimize adsorption losses.

- Purity Verification : Confirm ≥98% purity via HPLC with UV detection at 262 nm .

Q. (Advanced) How can contradictory data on this compound’s antiplasmodial activity be reconciled?

Discrepancies in IC50 values (e.g., 1.2 µM in Plasmodium falciparum vs. higher thresholds in mammalian cells ) may arise from methodological variability:

- Standardize Assays : Use synchronized parasite cultures and consistent incubation periods (e.g., 48 hours for Plasmodium).

- Control for pH : Bisphosphonates require slightly acidic conditions for optimal uptake; maintain pH 6.5–7.0 in media .

- Validate Targets : Compare FPPS inhibition kinetics across species using recombinant enzymes .

Q. (Basic) Which in vivo models are appropriate for studying this compound’s effects on bone density?

- Rodent Models : Ovariectomized (OVX) rats or mice simulate postmenopausal osteoporosis. Administer 5 µg/kg/day orally for 8 weeks and measure trabecular bone volume via µCT .

- Large Animals : Use beagle dogs to evaluate jaw osteonecrosis risks at higher doses (e.g., 0.5 mg/kg IV weekly) .

Q. (Advanced) What statistical approaches resolve variability in this compound’s pharmacokinetic data across species?

Nonlinear mixed-effects modeling (NLME) accounts for interspecies differences:

- Compartmental Analysis : Fit plasma concentration-time data to a two-compartment model with first-order absorption .

- Covariate Analysis : Adjust for body weight, glomerular filtration rate, and bone turnover markers (e.g., CTX-1) .

- Bootstrap Validation : Perform 1,000 resampling iterations to confirm parameter robustness .

Q. (Basic) How is this compound’s structural integrity confirmed during formulation studies?

- Spectroscopic Methods : Use FTIR to verify phosphonate (-PO3) and hydroxyl (-OH) functional groups (peaks at 1,050 cm⁻¹ and 3,400 cm⁻¹, respectively) .

- X-ray Diffraction : Confirm crystalline structure matches reference patterns (e.g., JCPDS 00-052-1245) .

Q. (Advanced) What strategies optimize this compound’s bioavailability in preclinical models?

Poor oral absorption (<0.6% bioavailability) requires formulation enhancements:

- Nanoencapsulation : Use PLGA nanoparticles (150–200 nm) to improve intestinal uptake .

- Chelation : Complex with calcium ions to reduce gastric irritation while maintaining efficacy .

- Alternative Routes : Test subcutaneous or intraperitoneal administration in murine models .

Q. (Basic) How do researchers validate this compound’s specificity for bone tissue?

- Radiolabeling : Administer ¹⁴C-labeled this compound and quantify skeletal uptake via autoradiography .

- Competitive Binding : Co-administer excess EDTA to chelate calcium and assess reduced bone adsorption .

Q. (Advanced) What computational tools predict this compound’s off-target interactions?

Properties

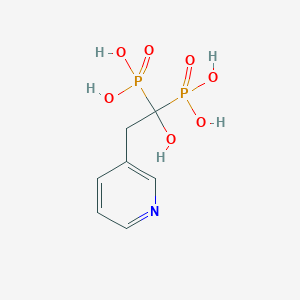

IUPAC Name |

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115436-72-1 (mono-hydrochloride salt) | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023563 | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water. /Estimated/, 1.04e+01 g/L | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/ | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105462-24-6 | |

| Record name | Risedronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-262 | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.